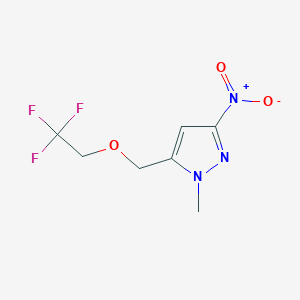
2-Methoxy-4-(piperidin-1-yl)aniline
Übersicht
Beschreibung
“2-Methoxy-4-(piperidin-1-yl)aniline” is a chemical compound with the molecular formula C12H18N2O . It is used as an intermediate in the synthesis of Brigatinib, a medicine used to treat cancer by suppressing the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .
Synthesis Analysis
Piperidine derivatives, such as “2-Methoxy-4-(piperidin-1-yl)aniline”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-(piperidin-1-yl)aniline” can be represented by the InChI code: 1S/C12H18N2O/c1-15-12-9-10 (5-6-11 (12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 2-Methoxy-4-(piperidin-1-yl)aniline , serve as essential building blocks in drug development. Researchers explore their structural modifications to create novel pharmaceutical agents. The piperidine ring imparts favorable pharmacokinetic properties, making it a valuable scaffold for designing bioactive compounds. Scientists investigate the synthesis of substituted piperidines and evaluate their biological activity .
ALK Inhibition in Cancer Therapy
The compound’s piperidine moiety plays a crucial role in inhibiting anaplastic lymphoma kinase (ALK), a validated therapeutic target for treating non-small cell lung cancer (NSCLC). Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives, such as 2-Methoxy-4-(piperidin-1-yl)aniline , as dual inhibitors of ALK and c-ros oncogene 1 kinase (ROS1) .
Antimicrobial Activity
Investigations into piperidine derivatives have revealed promising antimicrobial properties. The hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues of binding sites contribute to their efficacy. Researchers have synthesized novel 4-piperazine chrome-2-one derivatives with notable antibacterial activity .
Complement System Modulation
The alternative pathway (AP) of the complement system plays a role in several human diseases. Researchers explore compounds like 2-Methoxy-4-(piperidin-1-yl)aniline for their potential to modulate AP activity. These investigations aim to address conditions such as age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), and atypical hemolytic uremic syndrome (aHUS) .
Spiropiperidines and Condensed Piperidines
Beyond the basic piperidine structure, scientists investigate derivatives like spiropiperidines and condensed piperidines. These compounds exhibit diverse reactivity and biological properties. Researchers explore their synthesis and evaluate their potential applications .
Multicomponent Reactions and Pharmacological Evaluation
Efficient synthetic methods for substituted piperidines involve multicomponent reactions. Researchers study the biological activity of these compounds, aiming to discover new drugs2-Methoxy-4-(piperidin-1-yl)aniline represents a substrate of interest for such investigations .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives can interact with various receptors and enzymes, playing a crucial role in many biological processes .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Zukünftige Richtungen
Piperidine derivatives, including “2-Methoxy-4-(piperidin-1-yl)aniline”, continue to be an area of interest in drug design due to their presence in more than twenty classes of pharmaceuticals . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Eigenschaften
IUPAC Name |
2-methoxy-4-piperidin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-9-10(5-6-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMDFHPYOLDNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734634 | |
| Record name | 2-Methoxy-4-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(piperidin-1-yl)aniline | |
CAS RN |
1340334-65-7 | |
| Record name | 2-Methoxy-4-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)





![Tert-Butyl 2-(Methylsulfonyl)-5,7-Dihydrospiro[Pyrano[4,3-D]Pyrimidine-8,3-Pyrrolidine]-1-Carboxylate](/img/structure/B3046962.png)



![Stannane, [2,2'-bithiophen]-5-yltrimethyl-](/img/structure/B3046968.png)

![2-[(2-Hydroxybenzoyl)amino]benzoic acid](/img/structure/B3046971.png)